molecular formula C21H17NO3 B11100376 3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoic acid

3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoic acid

Cat. No.: B11100376
M. Wt: 331.4 g/mol
InChI Key: XNVAJKRENCRCFT-UHFFFAOYSA-N
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Description

3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID typically involves a multi-step process. One common method starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then subjected to a condensation reaction with 3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and higher yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features, such as the benzyloxy and imine groups, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzamide
  • 3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile
  • 4-(benzyloxy)phenyl acetic acid

Uniqueness

Compared to similar compounds, 3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its combination of benzyloxy and imine groups, along with the benzoic acid moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-[(4-phenylmethoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C21H17NO3/c23-21(24)18-7-4-8-19(13-18)22-14-16-9-11-20(12-10-16)25-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,23,24)

InChI Key

XNVAJKRENCRCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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